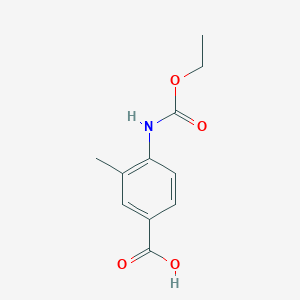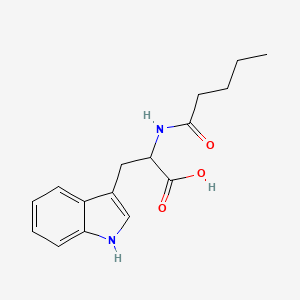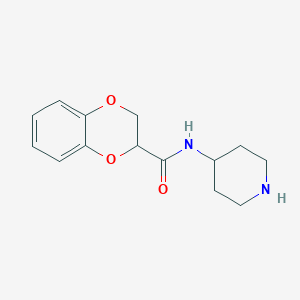![molecular formula C13H15F3N2O B7460021 (4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7460021.png)
(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone, also known as TFMPP, is a synthetic compound that belongs to the class of piperidine derivatives. TFMPP has been widely used in scientific research for its unique properties and potential applications in various fields.
作用機序
(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone acts as a partial agonist or antagonist of serotonin receptors, depending on the specific receptor subtype and the concentration of the compound. This compound can stimulate or inhibit the activity of serotonin receptors, leading to changes in the levels of neurotransmitters, such as dopamine, norepinephrine, and acetylcholine. This compound can also modulate the release and uptake of neurotransmitters, and affect the activity of ion channels and second messenger systems.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the dose, route of administration, and experimental conditions. This compound can induce changes in behavior, such as hyperactivity, anxiety, and aggression, in animal models. This compound can also affect the cardiovascular, respiratory, and gastrointestinal systems, and cause changes in body temperature, blood pressure, and heart rate. This compound can also affect the metabolism and excretion of other drugs, and interact with various enzymes and transporters.
実験室実験の利点と制限
(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone has several advantages for lab experiments, including its high potency, selectivity, and stability. This compound can be easily synthesized and purified, and its effects can be easily measured using various biochemical and behavioral assays. However, this compound also has some limitations for lab experiments, including its potential toxicity, variability, and dependence on experimental conditions. This compound can also interact with other drugs and affect the interpretation of experimental results.
将来の方向性
(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone has several potential future directions for scientific research, including its use as a tool compound to study the structure and function of serotonin receptors, its use as a lead compound to develop new drugs for the treatment of various neurological and psychiatric disorders, and its use as a biomarker to diagnose and monitor the progression of diseases. This compound can also be used to study the interactions between serotonin receptors and other signaling pathways, and to explore the role of serotonin receptors in the regulation of various physiological and pathological processes.
合成法
(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone can be synthesized using various methods, including the reaction of 3-trifluoromethylbenzoyl chloride with piperidine in the presence of a base, and the reaction of 3-trifluoromethylbenzaldehyde with piperidine in the presence of an oxidant. The purity and yield of this compound can be improved by using different solvents, catalysts, and reaction conditions.
科学的研究の応用
(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone has been used in scientific research for its potential applications in various fields, including pharmacology, neuroscience, and toxicology. This compound has been shown to interact with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, behavior, and cognition. This compound has also been used as a tool compound to study the pharmacological properties of serotonin receptors and their role in various physiological and pathological processes.
特性
IUPAC Name |
(4-aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)10-3-1-2-9(8-10)12(19)18-6-4-11(17)5-7-18/h1-3,8,11H,4-7,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGZRSKBGCPXAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[4-(2-methoxyphenyl)piperazin-1-yl][3-methyl-1-(2-methylphenyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459993.png)

![5-[[2-(Benzimidazol-1-yl)acetyl]amino]-2-chlorobenzoic acid](/img/structure/B7460004.png)

![1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole](/img/structure/B7460012.png)
![N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B7460020.png)


